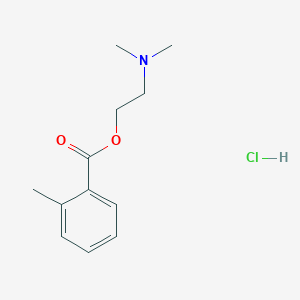![molecular formula C24H32N2O6S B4023567 N~1~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B4023567.png)
N~1~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)glycinamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex molecules like N1-cyclohexyl-N2-[(3,4-dimethoxyphenyl)sulfonyl]-N2-(4-ethoxyphenyl)glycinamide often involves multi-step processes, including cyclopropanation and asymmetric synthesis techniques. For example, asymmetric cyclopropanation methods have been utilized to synthesize chiral compounds, indicating a potential pathway for synthesizing molecules with similar structural complexity (Midura & Mikołajczyk, 2002).
Molecular Structure Analysis
The crystal structure of molecules akin to N1-cyclohexyl-N2-[(3,4-dimethoxyphenyl)sulfonyl]-N2-(4-ethoxyphenyl)glycinamide has been determined through X-ray single-crystal diffraction, revealing intricate molecular conformations and hydrogen bonding patterns (Shi et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving sulfonyl and carbamoyl groups, as found in N1-cyclohexyl-N2-[(3,4-dimethoxyphenyl)sulfonyl]-N2-(4-ethoxyphenyl)glycinamide, often involve cycloadditions, rearrangements, and transformations pivotal for synthesizing bioactive molecules. These reactions are fundamental for tailoring the chemical properties of sulfonamide-based compounds (Owa et al., 2002).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and stability, are closely related to their molecular structure. X-ray analysis and crystallography studies offer insights into the arrangement of atoms within the crystal lattice, which in turn influences the compound's physical characteristics (Özer et al., 2009).
Chemical Properties Analysis
The chemical properties, including reactivity, mechanism of reactions, and interactions with other molecules, are essential for understanding the functional capabilities of N1-cyclohexyl-N2-[(3,4-dimethoxyphenyl)sulfonyl]-N2-(4-ethoxyphenyl)glycinamide. Studies on similar sulfonamide compounds shed light on their potential as inhibitors and their role in various chemical transformations (Ghorab et al., 2017).
Propiedades
IUPAC Name |
N-cyclohexyl-2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-ethoxyanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O6S/c1-4-32-20-12-10-19(11-13-20)26(17-24(27)25-18-8-6-5-7-9-18)33(28,29)21-14-15-22(30-2)23(16-21)31-3/h10-16,18H,4-9,17H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRQXISYTJWJDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NC2CCCCC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4,5-diphenyl-1H-imidazol-1-yl)carbonyl]azepane](/img/structure/B4023494.png)
![4'-(tetrahydro-2-furanylmethyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4023495.png)
![N-(4-{[2-(acetylamino)-2-deoxy-4,6-O-(1-methylethylidene)hexopyranosyl]oxy}phenyl)acetamide](/img/structure/B4023517.png)
![1-(4-fluoro-2-nitrophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4023522.png)
![3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4023530.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B4023535.png)
![2,7,9-trimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine-4(3H)-thione](/img/structure/B4023537.png)

![4,4'-[1,4-piperazinediylbis(2-oxo-2,1-ethanediyl)]bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione)](/img/structure/B4023556.png)
![4-({[3-(2-furyl)-3-(2-methoxyphenyl)propyl]amino}methyl)-N,N-dimethylaniline](/img/structure/B4023565.png)

![N-cyclohexyl-2-{[N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4023573.png)
![N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4023578.png)
![ethyl 2-{[2-(benzoylamino)benzoyl]amino}butanoate](/img/structure/B4023586.png)